molecular formula C18H20N4O B12229137 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B12229137
M. Wt: 308.4 g/mol
InChI Key: DHVVCXZLQDCAOA-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features a piperidine ring and a pyridine ring connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the 3-methylpyridin-2-yl moiety, which is then reacted with piperidine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile apart is its unique combination of a piperidine ring and a pyridine ring connected via an ether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-14-3-2-7-21-18(14)23-13-15-5-9-22(10-6-15)17-12-20-8-4-16(17)11-19/h2-4,7-8,12,15H,5-6,9-10,13H2,1H3

InChI Key

DHVVCXZLQDCAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C=CN=C3)C#N

Origin of Product

United States

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